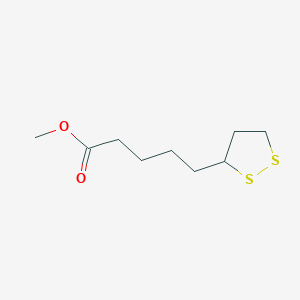
1,2-Dithiolane-3-pentanoic acid, methyl ester
Vue d'ensemble
Description
1,2-Dithiolane-3-pentanoic acid, methyl ester, also known as (±)-α-Lipoic Acid Methyl Ester-d5, is an intermediate used in the synthesis of rac α-Lipoic Acid-d5 . It is a fat-metabolism stimulator . The reversible ring-opening polymerization (ROP) of 1,2-dithiolanes offers a versatile dynamic chemistry platform to design materials inherent in dynamic properties .
Molecular Structure Analysis
The molecular formula of this compound is C9H16O2S2 . It has a molecular weight of 220.35 .Chemical Reactions Analysis
The reversible ring-opening polymerization (ROP) of 1,2-dithiolanes can be triggered by several methodologies to control the architectures and self-assembly of the resulting polymers . This dynamic covalent nature of disulfide bonds makes 1,2-dithiolanes very useful in designing dynamic materials, especially polymers .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 295.9±9.0 °C . Its density is predicted to be 1.131±0.06 g/cm3 .Applications De Recherche Scientifique
Chromatographic Analysis
1,2-Dithiolane-3-pentanoic acid, methyl ester, has been utilized in chromatographic analysis. A study by Shih et al. (1981) employed gas chromatography for the methyl esters of lipoic acid and its analogs, demonstrating the method's sensitivity and adaptability for determining lipoic acid content in animal tissues and other biological materials (Shih & Steinsberger, 1981).
Pharmacological Enhancements
Gruzman et al. (2004) synthesized ester and amide derivatives of lipoic acid to improve pharmacokinetic parameters. These derivatives demonstrated increased potency in augmenting glucose transport in skeletal muscles and reducing blood glucose in diabetic animals, highlighting the compound's potential in diabetic treatments (Gruzman et al., 2004).
Cytoprotective Properties
Kates et al. (2014) explored the cytoprotective efficacy of 1,2-dithiolane-3-pentanoic acid through the synthesis of a library of compounds based on the condensation of natural and unnatural amino acids. Their study identified compounds with enhanced potency, contributing to the understanding of the compound's role in cytoprotection (Kates et al., 2014).
Electrode Modification
Tsutsumi et al. (1992) prepared a ferrocenylmethyl 1,2-dithiolane-3-pentanoate compound used to modify a gold electrode surface. This application demonstrated the potential use of 1,2-dithiolane-3-pentanoic acid derivatives in electrochemical applications (Tsutsumi et al., 1992).
Pain Pathway Modulation
Lee et al. (2009) showed that α-lipoic acid selectively inhibited T-type calcium currents in rat sensory neurons and decreased sensitivity to noxious stimuli, suggesting its role in modulating pain pathways (Lee et al., 2009).
Orientations Futures
The reversible ring-opening polymerization (ROP) of 1,2-dithiolanes offers a versatile dynamic chemistry platform to design materials inherent in dynamic properties . This has led to remarkable efforts in developing poly (1,2-dithiolane)s for diverse applications such as surface polymerization, cell-penetration, protein-polymer conjugates, gels, elastomers, self-healing materials, supramolecular assembled materials, adhesives, clusteroluminescence, and chemically recyclable materials . These rising research interests have motivated the development of robust and versatile strategies towards the controllable preparation and chemical recycling of poly (1,2-dithiolane)s .
Propriétés
IUPAC Name |
methyl 5-(dithiolan-3-yl)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2S2/c1-11-9(10)5-3-2-4-8-6-7-12-13-8/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXPIJICTUHMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC1CCSS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432206 | |
| Record name | 1,2-Dithiolane-3-pentanoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46236-19-5 | |
| Record name | 1,2-Dithiolane-3-pentanoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B3052751.png)
![1,4-Bis[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B3052752.png)




![Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B3052760.png)







